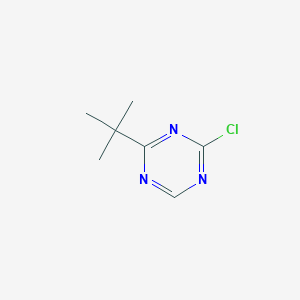

2-Tert-butyl-4-chloro-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Tert-butyl-4-chloro-1,3,5-triazine is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine substituted by a tert-butyl group at the amino nitrogen and a chloro group at position 6 . It has a molecular formula of C7H10ClN3 .

Synthesis Analysis

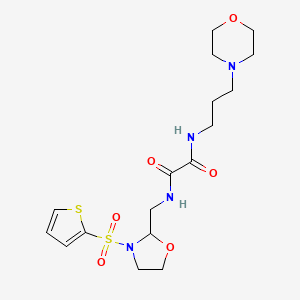

The synthesis of 2-Tert-butyl-4-chloro-1,3,5-triazine involves several steps. The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method . Another method involved adding n-Butyllithium to a stirred solution of (S)-N-tert-butoxycarbonyl prolinol in anhydrous THF at 0 °C under argon .

Molecular Structure Analysis

The crystal structure of 2-Tert-butyl-4-chloro-1,3,5-triazine belongs to the very rare structural class Pma2, Z = 4(m, m), and is studied by the methods of Voronoi–Dirichlet molecular polyhedra (VDP) and Hirshfeld surfaces . There are two crystallographically independent molecules in the asymmetric unit .

Applications De Recherche Scientifique

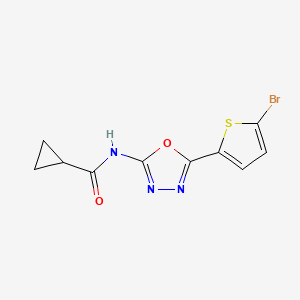

Imaging of Mitochondrial Complex 1 in Parkinson’s Disease

2-Tert-butyl-4-chloro-1,3,5-triazine is used in the synthesis of 18F-BCPP-EF , a specific high affinity 18 F radiotracer for Mitochondrial Complex 1 (MC-I). This enables monitoring of neurodegenerative disease progression and pathology via positron emission tomography (PET) imaging . The radiotracer was synthesized with good radiochemical yield, excellent radiochemical purity, and high molar activity .

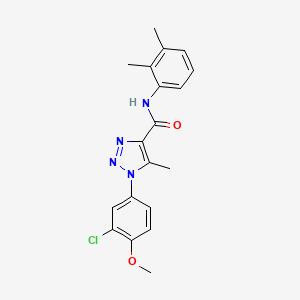

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from 2-Tert-butyl-4-chloro-1,3,5-triazine, have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi . Some of these compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

2-Tert-butyl-4-chloro-1,3,5-triazine derivatives exhibit antimalarial activity . These compounds can be investigated as biologically active small molecules .

Anti-cancer Activity

2-Tert-butyl-4-chloro-1,3,5-triazine derivatives also exhibit anti-cancer activity . These compounds can be investigated for their potential in cancer treatment .

Anti-viral Activity

2-Tert-butyl-4-chloro-1,3,5-triazine derivatives exhibit anti-viral activities . These compounds can be investigated for their potential in treating viral infections .

Crystal Structure Analysis

The crystal structure of 2-(tert-Butyl)-4-chloro-6-phenyl-1,3,5-triazine has been studied . It belongs to the very rare structure category Pma 2, Z = 4 (m, m). The intermolecular interactions were calculated using Voronoi-Dirichlet polyhedra (VDP) and Hirshfeld surface methods .

Mécanisme D'action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural modifications .

Mode of Action

Triazine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding .

Biochemical Pathways

Triazine derivatives are known to affect a variety of biochemical pathways, depending on their specific structural modifications and targets .

Propriétés

IUPAC Name |

2-tert-butyl-4-chloro-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORDUCIBYMFXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-4-chloro-1,3,5-triazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)

![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)

![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)

![(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2448519.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)

![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)

![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)

![3-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B2448530.png)

![N-[3-[3-(4-fluorophenyl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2448532.png)

![N-[2-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2448535.png)